molecular formula C15H20O3 B585991 Shizukolidol CAS No. 90332-92-6

Shizukolidol

Cat. No.: B585991
CAS No.: 90332-92-6
M. Wt: 248.322
InChI Key: SILRZHXBWKFKMJ-BPLDGKMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Shizukolidol can be synthesized through bioassay-guided fractionation of an active crude extract from the polyfollicles of Magnolia vovidessi. The isolation process involves the use of ethyl acetate (EtOAc) as a solvent . The compound is then purified using chromatographic techniques.

Industrial Production Methods: The compound is stored at -20°C in powder form for up to three years and at -80°C in solvent form for up to one year .

Chemical Reactions Analysis

Types of Reactions: Shizukolidol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with common reagents such as oxidizing agents and reducing agents.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Shizukolidol involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth . The molecular targets and pathways involved in its antimicrobial activity are still under investigation.

Comparison with Similar Compounds

  • Atractylenolide I (C15H18O2)
  • Atractylenolide II (C15H20O2)
  • Atractylenolide III (C15H20O3)
  • Hydroxylinderstrenolide (C15H18O3)
  • Biatractylolide (C30H38O4)
  • 8beta-Methoxyatractylenolide I (C16H22O3)
  • Selina-4(15),7(11)-dien-8-one (C15H22O)
  • Chlorantholide A (C15H16O3)
  • Chlorantholide B (C15H18O3)
  • Chlorantholide C (C15H18O3)
  • Chlorantholide D (C15H18O4)
  • Chlorantholide E (C15H18O4)

Uniqueness: Shizukolidol is unique due to its specific sesquiterpene alcohol structure and its floral odor, which makes it particularly valuable in the flavor and fragrance industry . Its antibacterial properties also distinguish it from other similar compounds .

Properties

IUPAC Name

(4aR,5R,8aR)-5-hydroxy-3,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-9-10-7-12-14(2,5-4-6-15(12,3)17)8-11(10)18-13(9)16/h8,12,17H,4-7H2,1-3H3/t12-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILRZHXBWKFKMJ-BPLDGKMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC3C(CCCC3(C)O)(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H]3[C@](CCC[C@@]3(C)O)(C=C2OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501119566
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90332-92-6
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90332-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,5R,8aR)-4a,5,6,7,8,8a-Hexahydro-5-hydroxy-3,5,8a-trimethylnaphtho[2,3-b]furan-2(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501119566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shizukolidol
Reactant of Route 2
Shizukolidol
Reactant of Route 3
Shizukolidol
Reactant of Route 4
Shizukolidol
Reactant of Route 5
Shizukolidol
Reactant of Route 6
Shizukolidol
Customer
Q & A

Q1: What is the known antimicrobial activity of Shizukolidol?

A1: this compound, an eudesmane-type sesquiterpenoid lactone, has demonstrated antibacterial activity against the phytopathogenic bacterium Chryseobacterium sp. with a minimum inhibitory concentration (MIC) of 400 μg/mL. [] This finding suggests its potential for agricultural applications in controlling plant diseases caused by this bacterium.

Q2: Besides this compound, what other compounds were identified in the Magnolia vovidessi extract?

A2: Along with this compound, researchers identified several other compounds in the Magnolia vovidessi extract, including:

  • Phenolic acids: Mexicanin, Parthenolide, Costunolide, Astragalin, Quercetin, p-Coumaric acid, Chlorogenic acid, Vanillin, Vanillic acid, 4-Hydroxybenzoic acid, Protocatechuic acid, Shikimic acid []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.